N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide
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Overview
Description
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry. This particular compound features a triazolo-pyrazine core, which is a heterocyclic structure containing nitrogen atoms, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide involves multiple steps, starting with the preparation of the triazolo-pyrazine core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with nitrite in the presence of a base like N,N-diisopropylethylamine can form the triazolo-pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce various substituted benzamides.
Scientific Research Applications
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyrazine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Exhibits anticancer properties and kinase inhibition.
[1,2,4]Triazolo[4,3-c]quinazolines: Demonstrates cytotoxic activity against various cancer cell lines.
Uniqueness
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide is unique due to its specific structural features, such as the hydroxyl group and benzamide moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-oxo-2-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c22-12(9-18-14(23)10-4-2-1-3-5-10)17-8-11-19-20-13-15(24)16-6-7-21(11)13/h1-7H,8-9H2,(H,16,24)(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPTVUMSBZNNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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